
Oxolane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolane-2,3-diol, also known as tetrahydrofuran-2,3-diol, is a cyclic ether with the chemical formula C₄H₈O₂. This compound is a derivative of tetrahydrofuran, where two adjacent carbon atoms in the ring are substituted with hydroxyl groups. It is a versatile compound with significant applications in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxolane-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce the hydroxyl groups at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce 1,4-butanediol, which is then cyclized to form tetrahydrofuran. Subsequent oxidation of tetrahydrofuran yields this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxolane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert this compound into tetrahydrofuran.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Tetrahydrofuran.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Oxolane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of oxolane-2,3-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a good solvent and reactant in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether without hydroxyl groups, used as a solvent in organic synthesis.
1,3-Dioxolane: A cyclic acetal with similar structural features but different reactivity and applications.
1,3-Dioxane: Another cyclic ether with a six-membered ring, used in different industrial applications.
Uniqueness
Oxolane-2,3-diol is unique due to the presence of two adjacent hydroxyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such functionality is required.
Eigenschaften
CAS-Nummer |
56072-67-4 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
oxolane-2,3-diol |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-7-4(3)6/h3-6H,1-2H2 |
InChI-Schlüssel |
LBTOSGHVABTIRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


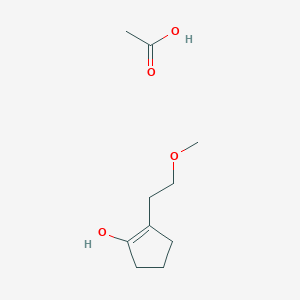
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
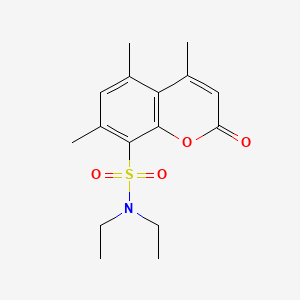
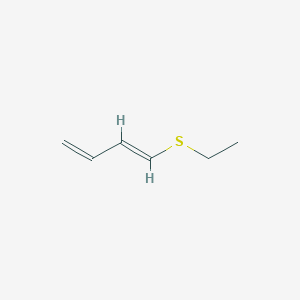
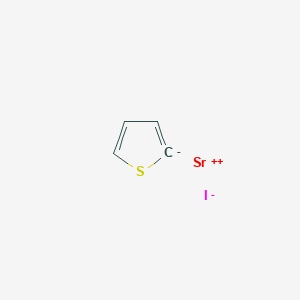

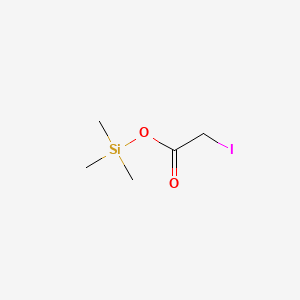
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
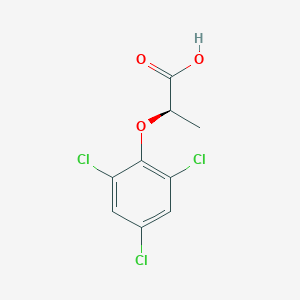
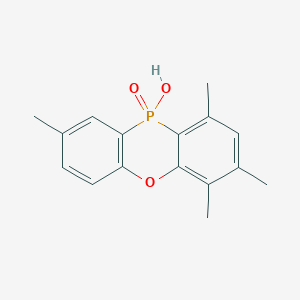
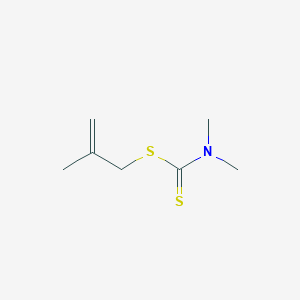
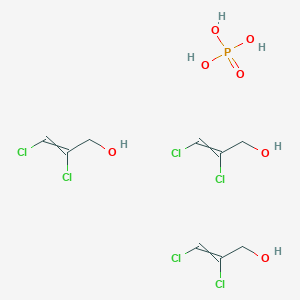
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)
